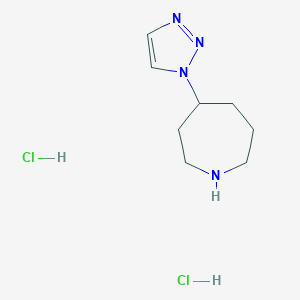
4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is a chemical compound with the CAS Number: 1955541-64-6 . It has a molecular weight of 239.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4.2ClH/c1-2-8(3-5-9-4-1)12-7-6-10-11-12;;/h6-9H,1-5H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 239.15 .Aplicaciones Científicas De Investigación
Azepanium Ionic Liquids
The research on azepane derivatives, such as 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride, has explored their application in synthesizing a new family of room temperature ionic liquids. These compounds are derived from azepane, a seven-member alicyclic secondary amine, which is a coproduct in the polyamide industry, often disposed of by combustion. The synthesis involves the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, which are further quaternized to yield azepanium salts. These salts exhibit a range of physical properties influenced by their anionic and cationic components, including density, viscosity, and conductivity. Notably, azepanium ionic liquids with ether linkages in cationic side chains demonstrate decreased viscosities and increased conductivities, alongside a wide electrochemical window, suggesting potential as safer alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).
Glycosidase Inhibition
Azepane derivatives have also been investigated for their potential as glycosidase inhibitors. An efficient synthesis route from D-(-)-quinic acid to several new stereoisomers of tri- and tetrahydroxyazepanes, including 4-(1H-1,2,3-triazol-1-yl)azepane derivatives, has been developed. This synthesis involved a key step of dihydroxylation followed by reductive amino cyclization. Preliminary biological evaluation of these compounds indicated significant inhibitory activity against alpha-mannosidase and alpha-fucosidase, highlighting their potential therapeutic applications (Shih et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(triazol-1-yl)azepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-8(3-5-9-4-1)12-7-6-10-11-12;;/h6-9H,1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCNQYQUCYCJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-64-6 |
Source


|
| Record name | 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)

![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)


![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2657664.png)



![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)



